molecular formula C15H9NO3 B13119486 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 7223-72-5

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B13119486
CAS No.: 7223-72-5
M. Wt: 251.24 g/mol
InChI Key: RMBCGKBEXUZXEN-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound derived from anthracene It is characterized by the presence of two ketone groups at the 9 and 10 positions and a carboxamide group at the 2 position of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the amidation of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with an appropriate amine. One effective method involves coupling a weakly reactive amine, such as 1-aminoanthracene-9,10-dione, with sterically hindered carboxylic acids using a coupling agent like COMU . This reaction is typically carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted anthracene derivatives.

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical transformations makes it a versatile compound in research.

Comparison with Similar Compounds

Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions

Properties

CAS No.

7223-72-5

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C15H9NO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H,(H2,16,19)

InChI Key

RMBCGKBEXUZXEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N

Origin of Product

United States

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